Cas no 2013273-41-9 (2-(2-methyl-2H-1,2,3,4-tetrazole-5-carbonyl)cyclopentan-1-one)
2-(2-methyl-2H-1,2,3,4-tetrazole-5-carbonyl)cyclopentan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 2-(2-methyl-2H-1,2,3,4-tetrazole-5-carbonyl)cyclopentan-1-one
- 2013273-41-9
- EN300-1127729
-
- Inchi: 1S/C8H10N4O2/c1-12-10-8(9-11-12)7(14)5-3-2-4-6(5)13/h5H,2-4H2,1H3
- InChI Key: SIRJFFRFRPVQFB-UHFFFAOYSA-N
- SMILES: O=C1CCCC1C(C1N=NN(C)N=1)=O
Computed Properties
- Exact Mass: 194.08037557g/mol
- Monoisotopic Mass: 194.08037557g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 268
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 77.7Ų
2-(2-methyl-2H-1,2,3,4-tetrazole-5-carbonyl)cyclopentan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1127729-0.05g |
2-(2-methyl-2H-1,2,3,4-tetrazole-5-carbonyl)cyclopentan-1-one |
2013273-41-9 | 95% | 0.05g |
$768.0 | 2023-10-26 | |
| Enamine | EN300-1127729-0.1g |
2-(2-methyl-2H-1,2,3,4-tetrazole-5-carbonyl)cyclopentan-1-one |
2013273-41-9 | 95% | 0.1g |
$804.0 | 2023-10-26 | |
| Enamine | EN300-1127729-0.25g |
2-(2-methyl-2H-1,2,3,4-tetrazole-5-carbonyl)cyclopentan-1-one |
2013273-41-9 | 95% | 0.25g |
$840.0 | 2023-10-26 | |
| Enamine | EN300-1127729-0.5g |
2-(2-methyl-2H-1,2,3,4-tetrazole-5-carbonyl)cyclopentan-1-one |
2013273-41-9 | 95% | 0.5g |
$877.0 | 2023-10-26 | |
| Enamine | EN300-1127729-1.0g |
2-(2-methyl-2H-1,2,3,4-tetrazole-5-carbonyl)cyclopentan-1-one |
2013273-41-9 | 1g |
$1172.0 | 2023-06-09 | ||
| Enamine | EN300-1127729-2.5g |
2-(2-methyl-2H-1,2,3,4-tetrazole-5-carbonyl)cyclopentan-1-one |
2013273-41-9 | 95% | 2.5g |
$1791.0 | 2023-10-26 | |
| Enamine | EN300-1127729-5.0g |
2-(2-methyl-2H-1,2,3,4-tetrazole-5-carbonyl)cyclopentan-1-one |
2013273-41-9 | 5g |
$3396.0 | 2023-06-09 | ||
| Enamine | EN300-1127729-10.0g |
2-(2-methyl-2H-1,2,3,4-tetrazole-5-carbonyl)cyclopentan-1-one |
2013273-41-9 | 10g |
$5037.0 | 2023-06-09 | ||
| Enamine | EN300-1127729-1g |
2-(2-methyl-2H-1,2,3,4-tetrazole-5-carbonyl)cyclopentan-1-one |
2013273-41-9 | 95% | 1g |
$914.0 | 2023-10-26 | |
| Enamine | EN300-1127729-5g |
2-(2-methyl-2H-1,2,3,4-tetrazole-5-carbonyl)cyclopentan-1-one |
2013273-41-9 | 95% | 5g |
$2650.0 | 2023-10-26 |
2-(2-methyl-2H-1,2,3,4-tetrazole-5-carbonyl)cyclopentan-1-one Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on 2-(2-methyl-2H-1,2,3,4-tetrazole-5-carbonyl)cyclopentan-1-one
Introduction to 2-(2-methyl-2H-1,2,3,4-tetrazole-5-carbonyl)cyclopentan-1-one (CAS No. 2013273-41-9)
2-(2-methyl-2H-1,2,3,4-tetrazole-5-carbonyl)cyclopentan-1-one (CAS No. 2013273-41-9) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of heterocyclic molecules characterized by its complex structural framework, which includes both cyclopentanone and tetrazole moieties. The presence of these functional groups imparts unique chemical properties that make it a promising candidate for further exploration in drug discovery and development.
The structure of 2-(2-methyl-2H-1,2,3,4-tetrazole-5-carbonyl)cyclopentan-1-one is composed of a cyclopentanone ring substituted with a 2-methyltetrazole moiety at the 5-position. This arrangement creates a molecule with potential bioactivity due to the ability of tetrazole derivatives to interact with biological targets such as enzymes and receptors. The chemical properties of this compound, including its solubility, stability, and reactivity, are influenced by the presence of both the cyclopentanone and tetrazole functional groups.
In recent years, there has been growing interest in tetrazole derivatives as pharmacophores due to their diverse biological activities. These compounds have been reported to exhibit antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of 2-(2-methyl-2H-1,2,3,4-tetrazole-5-carbonyl)cyclopentan-1-one involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies have been employed to optimize the production process, making it more efficient and scalable for industrial applications.
The pharmacological potential of this compound has been explored in several preclinical studies. Research indicates that it may interfere with key metabolic pathways in cancer cells by inhibiting specific enzymes or modulating receptor activity. The bioavailability of 2-(2-methyl-2H-1,2,3,4-tetrazole-5-carbonyl)cyclopentan-1-one has been assessed through in vitro and in vivo models, demonstrating promising results in terms of absorption, distribution, metabolism, and excretion (ADME) profiles. These findings suggest that it could be a viable candidate for further development into a therapeutic agent.
One of the most compelling aspects of 2-(2-methyl-2H-1,2,3,4-tetrazole-5-carbonyl)cyclopentan-1-one is its structural versatility. Chemists have been able to modify various functional groups within the molecule to enhance its pharmacological properties. For instance, derivatives with altered substituents on the tetrazole ring have shown enhanced binding affinity to target proteins. This flexibility allows researchers to fine-tune the compound's characteristics to meet specific therapeutic requirements.
The synthetic pathways for producing this compound have been refined through continuous research and development. Modern techniques such as flow chemistry and catalytic processes have improved the efficiency of synthesis while reducing waste generation. These advancements align with global efforts to promote sustainable chemical manufacturing practices. The ability to produce high-purity batches of 2-(2-methyl-2H-1,2,3,4-tetrazole-5-carbonyl)cyclopentan-1-one is crucial for ensuring its effectiveness in pharmaceutical applications.
Recent studies have also highlighted the role of cyclopentanone derivatives in drug development. These compounds often exhibit favorable pharmacokinetic profiles due to their stability and compatibility with biological systems. The incorporation of a tetrazole group into a cyclopentanone framework creates additional opportunities for interaction with biological targets. This combination has led to the discovery of novel compounds with therapeutic potential.
The application prospects of 2-(2-methyl-2H-1,2,3,4-tetrazole-5-carbonyl)cyclopentan-1-one extend beyond oncology research. Its unique structure makes it a valuable tool for studying enzyme inhibition and receptor binding mechanisms. Researchers are exploring its potential use in treating inflammatory diseases and infectious disorders by targeting specific biochemical pathways. The compound's ability to modulate these pathways could lead to breakthroughs in multiple therapeutic areas.
In conclusion, 2-(2-methyl-2H-1,2,3,4-tetrazole-5-carbonyl)cyclopentan-1-one (CAS No. 2013273-41-9) represents a significant advancement in pharmaceutical chemistry due to its complex structure and diverse bioactivities. Ongoing research continues to uncover new applications for this compound in drug development and medicinal chemistry. As synthetic methodologies improve and our understanding of its pharmacological effects deepens, this molecule holds great promise for future therapeutic innovations.
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